(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
“(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and has both cyano and carboxylic acid functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring and the introduction of the cyano and carboxylic acid functional groups . The exact methods would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The compound has a cyclobutane core, which is a ring of four carbon atoms. One of these carbons is bonded to a cyano group (-CN) and a hydroxyl group (-OH), and another carbon is bonded to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction, and the carboxylic acid group could participate in reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and its cyclobutane core. For example, the presence of polar functional groups like -CN and -COOH would likely make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: Studies have focused on the synthesis of cyclobutane derivatives using methods like [2+2] photocycloaddition, demonstrating high stereoselectivity and yield. These synthesis methods are crucial for producing enantiomerically pure compounds, which are valuable in drug development and materials science (Gauzy et al., 2004).
- Incorporation into Peptides: Cyclobutane-containing amino acids have been incorporated into highly rigid beta-peptides. This work highlights the cyclobutane ring's role as a structure-promoting unit, influencing the peptides' conformation and potentially affecting their biological activity (Izquierdo et al., 2005).
- Photochemical Routes: Research has explored photochemical routes to synthesize hydroxy derivatives of cyclobutane amino acids, providing a foundation for creating novel compounds with specific geometric configurations. Such compounds could have applications in developing new materials or pharmaceuticals (Chang et al., 2018).
Potential Applications
- Tumor Imaging: Derivatives of (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), have shown promise in tumor imaging with positron emission tomography (PET). Improved synthesis methods for these compounds could facilitate their routine production for human use, enhancing cancer diagnostics (McConathy et al., 2003).
- Material Science: The study of substituent effects on the rates and stereoselectivities of electrocyclic reactions of cyclobutenes contributes to the understanding of how these reactions can be controlled. This knowledge is applicable in materials science for designing molecular structures with specific properties (Niwayama et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyano-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-6(10)1-4(2-6)5(8)9/h4,10H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRISASIKODCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228889-33-4 |
Source
|
Record name | rac-(1s,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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